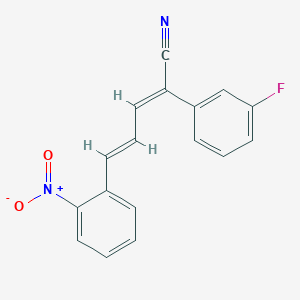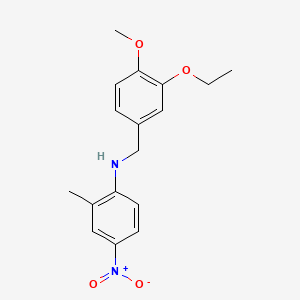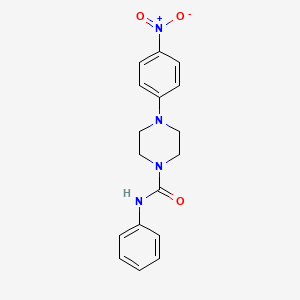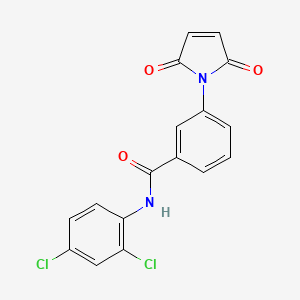
2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that belongs to the family of pentadienenitriles. It is commonly referred to as FNPP and has been used extensively in scientific research due to its unique properties. In
Wirkmechanismus
FNPP acts as a fluorescent probe by undergoing a chemical reaction with thiols in biological systems. The reaction leads to the formation of a highly fluorescent compound, which can be detected using fluorescence spectroscopy. FNPP also acts as a photosensitizer in photodynamic therapy by generating reactive oxygen species upon exposure to light. The reactive oxygen species then cause damage to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
FNPP has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable under physiological conditions, making it an ideal candidate for use in biological systems. FNPP has been shown to selectively detect thiols in biological systems, making it a valuable tool for the study of thiol-related diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FNPP is its high sensitivity and selectivity for thiols and metal ions. It is also stable under physiological conditions, making it an ideal candidate for use in biological systems. However, one of the limitations of FNPP is its limited solubility in water, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the use of FNPP in scientific research. One potential application is in the development of new fluorescent probes for the detection of other biomolecules such as amino acids and nucleotides. FNPP can also be used in the development of new photosensitizers for photodynamic therapy. In addition, the synthesis of new derivatives of FNPP with improved solubility and selectivity can be explored.
Synthesemethoden
The synthesis of FNPP involves a series of chemical reactions that start with the condensation of 3-fluorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile. The resulting intermediate is then subjected to a Knoevenagel reaction, which leads to the formation of the final product, 2-(3-fluorophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile.
Wissenschaftliche Forschungsanwendungen
FNPP has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of thiols in biological systems. FNPP has also been used as a fluorescent sensor for the detection of metal ions such as Zn2+ and Cu2+. In addition, FNPP has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
IUPAC Name |
(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O2/c18-16-9-4-7-14(11-16)15(12-19)8-3-6-13-5-1-2-10-17(13)20(21)22/h1-11H/b6-3+,15-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADNXWLNXWEOAP-DDHXKYOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-(3-fluorophenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[4-fluoro-5-(4-morpholinyl)-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B4890484.png)
![1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-L-proline](/img/structure/B4890494.png)

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890517.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![ethyl 4-{[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4890531.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-(octyloxy)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4890544.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
